Product packaging for 8-Fluoro-6-methylquinolin-3-ol(Cat. No.:)

8-Fluoro-6-methylquinolin-3-ol

Cat. No.: B13218479
M. Wt: 177.17 g/mol
InChI Key: NRPASQBZLVDDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluoro-6-methylquinolin-3-ol (CAS Number: 1469183-76-3) is a fluorinated and methyl-substituted quinoline derivative of high interest in medicinal chemistry research. With a molecular formula of C 10 H 8 FNO and a molecular weight of 177.18 g/mol, this compound serves as a valuable synthetic intermediate and core scaffold for developing novel bioactive molecules [ citation:1 ]. Quinoline derivatives, particularly those with halogen and hydroxy substitutions, are extensively investigated for their broad spectrum of biological activities. Recent scientific literature highlights that structurally similar 8-fluoro-2-methylquinolin-3-ol derivatives exhibit significant antimicrobial and antimycobacterial properties [ citation:3 ]. These compounds have demonstrated promising in vitro activity against bacterial strains such as Proteus mirabilis and Bacillus subtilis , as well as excellent efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis [ citation:3 ]. The mechanism of action for this class of compounds is under active investigation, with in silico studies suggesting stable binding to bacterial ATP synthase, indicating a plausible mode of action as ATP synthase inhibitors [ citation:3 ]. Furthermore, 8-hydroxyquinoline frameworks are recognized for their versatile pharmacological potential, including anticancer and antifungal effects, making them a privileged structure in drug discovery [ citation:7 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B13218479 8-Fluoro-6-methylquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-fluoro-6-methylquinolin-3-ol

InChI

InChI=1S/C10H8FNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3

InChI Key

NRPASQBZLVDDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 6 Methylquinolin 3 Ol

Established Synthetic Pathways to 8-Fluoro-6-methylquinolin-3-ol

The construction of the this compound core relies on established methodologies in heterocyclic chemistry. Key reactions for the formation of the quinoline (B57606) nucleus, followed by modifications to achieve the desired substitution pattern, are outlined below.

Pfitzinger Reaction and its Variants for Quinoline Core Formation

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin or substituted isatins and a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comresearchgate.net For the synthesis of the precursor to this compound, a plausible approach involves the reaction of a appropriately substituted isatin, namely 6-fluoro-4-methylisatin, with a suitable carbonyl compound.

The general mechanism of the Pfitzinger reaction involves the initial ring-opening of isatin under basic conditions to form an α-keto-anilinic acid. This intermediate then condenses with a carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org The choice of base, solvent, and reaction temperature can influence the yield and purity of the product.

Reactant 1Reactant 2ProductReaction Conditions
6-Fluoro-4-methylisatinGlyoxylic acid8-Fluoro-6-methylquinoline-3-hydroxy-4-carboxylic acidBasic (e.g., KOH or NaOH), alcoholic solvent, reflux

This table represents a hypothetical Pfitzinger reaction for the synthesis of a key intermediate towards this compound, based on the general principles of the reaction.

Decarboxylation Strategies for Quinoline-4-carboxylic Acid Intermediates

The quinoline-4-carboxylic acid intermediate, synthesized via the Pfitzinger reaction or other methods, can undergo decarboxylation to yield the corresponding quinoline. The removal of the carboxylic acid group at the C4 position is a crucial step in obtaining the desired quinoline scaffold. This transformation is typically achieved by heating the carboxylic acid, often in a high-boiling point solvent or in the presence of a catalyst. The stability of the resulting quinoline and the reaction conditions are critical factors for a successful decarboxylation.

For the synthesis of this compound, the corresponding quinoline-3-hydroxy-4-carboxylic acid would be subjected to decarboxylation. The presence of the hydroxyl group at the C3 position may influence the reaction conditions required for efficient decarboxylation.

Nucleophilic Aromatic Substitution Reactions in Quinoline Synthesis

Nucleophilic aromatic substitution (SNA r) presents an alternative strategy for introducing substituents onto the quinoline ring. nih.govnih.govresearchgate.net In the context of synthesizing this compound, a suitably di-substituted quinoline precursor could be utilized. For instance, a dihalo-methylquinoline could undergo a nucleophilic substitution reaction to introduce the hydroxyl group at the C3 position.

The feasibility of this approach depends on the activation of the quinoline ring towards nucleophilic attack. The presence of electron-withdrawing groups and the nature of the leaving group are critical for the success of SNA r reactions. nih.govnih.gov For example, a precursor such as 3-bromo-8-fluoro-6-methylquinoline could potentially be reacted with a hydroxide source under forcing conditions to yield the target compound.

Derivatization Strategies and Chemical Modifications of this compound

Once synthesized, this compound can serve as a versatile scaffold for further chemical modifications to explore its chemical space and investigate its potential applications.

Functionalization at the Quinoline Ring System

The quinoline ring of this compound possesses several sites amenable to functionalization. The hydroxyl group at the C3 position is a key handle for various transformations.

Table of Potential Functionalization Reactions:

Reaction TypeReagentProduct Type
EtherificationAlkyl halide, base3-Alkoxy-8-fluoro-6-methylquinoline
EsterificationAcyl chloride or anhydride, base8-Fluoro-6-methylquinolin-3-yl ester
Electrophilic Aromatic SubstitutionNitrating or halogenating agentsSubstituted this compound

These functionalization reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Ligand Design for Structure-Activity Relationship Investigations

The this compound scaffold can be utilized as a core structure for the design of ligands targeting specific biological receptors or enzymes. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound affect its biological activity. mdpi.com

By systematically modifying the substituents on the quinoline ring, particularly at the C3-hydroxyl group, and evaluating the biological activity of the resulting derivatives, a comprehensive SAR can be established. This information is invaluable for the rational design of more potent and selective ligands.

Green Chemistry Approaches in Synthetic Protocol Development

The development of synthetic protocols for quinoline derivatives has increasingly focused on the principles of green chemistry to minimize environmental impact and enhance sustainability. acs.org For the synthesis of this compound, green chemistry approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and increase reaction yields. These methodologies often involve the use of alternative energy sources, such as microwave and ultrasound irradiation, as well as the application of environmentally benign catalysts and solvent-free reaction conditions. nih.govwiley.com

A significant focus in the green synthesis of quinolin-3-ols is the adaptation of classical methods like the Friedländer synthesis to be more eco-friendly. researchgate.netnih.govorganic-chemistry.org The traditional Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often requires harsh conditions and hazardous catalysts. researchgate.netorganic-chemistry.org Green adaptations of this method explore the use of recyclable catalysts, aqueous reaction media, and solvent-free conditions to produce quinoline derivatives with high yields and purity. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved product selectivity. nih.govnih.gov In the context of synthesizing this compound, a microwave-assisted Friedländer synthesis can be proposed. This approach would involve the reaction of a suitably substituted o-aminobenzaldehyde with an appropriate ketone under microwave irradiation. The use of an environmentally friendly catalyst, such as p-toluenesulfonic acid, can further enhance the green credentials of this protocol. nih.gov

A comparative study of conventional versus microwave-assisted synthesis for quinoline derivatives has shown that microwave irradiation can dramatically shorten reaction times from hours to minutes and increase yields significantly. organic-chemistry.org For instance, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis for 8-hydroxyquinolines demonstrated a substantial increase in reaction yields compared to traditional oil bath heating (from 34% to 72%). nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Friedländer Synthesis for a Model Quinolin-3-ol Derivative

ParameterConventional HeatingMicrowave Irradiation
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Solvent EthanolSolvent-free
Temperature (°C) 80120
Time 6 hours10 minutes
Yield (%) 7592

This table presents a hypothetical comparison based on typical results reported for green synthesis of quinoline derivatives.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of quinoline derivatives. mdpi.com Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.com An ultrasound-assisted approach to the synthesis of this compound could involve the reaction of the starting materials in an aqueous medium or under solvent-free conditions, thereby reducing the reliance on volatile organic solvents. nih.gov The use of ultrasound has been shown to be effective in various organic transformations, including the synthesis of heterocyclic compounds. nih.gov

Solvent-Free Synthesis and Eco-Friendly Catalysts

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent-related waste and toxicity. eurekaselect.com The Friedländer synthesis of quinolines has been successfully performed under solvent-free conditions using various catalysts, including bismuth(III) chloride and reusable solid acid catalysts. nih.goveurekaselect.com These catalysts are often more environmentally benign and can be easily recovered and reused, further contributing to the sustainability of the process. nih.govnih.gov

For the synthesis of this compound, a solvent-free approach could involve heating a mixture of the reactants with a recyclable catalyst like a silica-supported acid. nih.gov Research has demonstrated that such methods can lead to excellent yields of polysubstituted quinolines in short reaction times. nih.gov

Table 2: Effect of Various Green Catalysts on the Yield of a Model Quinolin-3-ol Synthesis under Solvent-Free Conditions

CatalystReaction Time (min)Yield (%)Catalyst Reusability
BiCl₃ 3095Moderate
Fe₃O₄@SiO₂/ZnCl₂ 12095High
[Hbim]BF₄ (Ionic Liquid) 180-36093High
p-Toluenesulfonic acid 2088Low

This table presents a hypothetical comparison based on reported catalytic activities for the green synthesis of quinoline derivatives.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopy is the primary tool for determining molecular structure. By interacting with a molecule using various forms of electromagnetic radiation, scientists can deduce its framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful technique for mapping the carbon and hydrogen framework of an organic molecule.

¹H NMR: This experiment would identify all unique hydrogen atoms in 8-Fluoro-6-methylquinolin-3-ol. The spectrum would be expected to show distinct signals for the methyl protons, the hydroxyl proton, and the aromatic protons on the quinoline (B57606) ring. The chemical shift of each signal would indicate its electronic environment, while the splitting pattern (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, thus establishing their relative positions.

¹³C NMR: This technique would detect all unique carbon atoms. The spectrum should confirm the presence of ten carbon atoms, with signals corresponding to the methyl carbon, the carbons of the quinoline core (including those bonded to the hydroxyl, fluoro, and nitrogen groups), all appearing at characteristic chemical shifts.

Mass Spectrometry (MS) in Molecular Formula Verification

Mass spectrometry provides the exact molecular weight and can offer clues about the molecule's structure through its fragmentation pattern.

Molecular Ion Peak (M+): For this compound (C₁₀H₈FNO), high-resolution mass spectrometry (HRMS) would be used to find a molecular ion peak corresponding to its exact calculated mass. This would verify the molecular formula and rule out other potential elemental compositions.

Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. Analysis of the resulting fragment ions would help confirm the presence of the quinoline core and the methyl substituent.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display key absorption bands:

A broad peak in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the hydroxyl group.

Multiple sharp peaks between 1500-1600 cm⁻¹, corresponding to the C=C and C=N bond stretching within the aromatic quinoline ring system.

A strong absorption band typically in the 1000-1400 cm⁻¹ region, indicative of the C-F bond stretch.

Crystallographic Analysis of this compound Derivatives

Should a suitable single crystal of the compound or a derivative be grown, X-ray crystallography could provide the ultimate proof of structure.

X-ray Diffraction Studies for Solid-State Structure Determination

This technique involves passing X-rays through a single crystal. The diffraction pattern produced allows for the calculation of the precise three-dimensional position of every atom in the molecule. This method would unambiguously confirm the substitution pattern of the fluoro, methyl, and hydroxyl groups on the quinoline ring and provide precise bond lengths and angles.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray diffraction data reveals how molecules arrange themselves in the solid state. This analysis would identify non-covalent interactions such as:

Hydrogen Bonding: The hydroxyl group (-OH) would likely act as a hydrogen bond donor, potentially forming chains or networks with the nitrogen atom of an adjacent quinoline molecule.

π-π Stacking: The flat, aromatic quinoline rings could stack on top of one another, an interaction that helps to stabilize the crystal lattice.

These interactions are crucial for understanding the material's physical properties, such as melting point and solubility.

Computational and Theoretical Chemistry Studies of 8 Fluoro 6 Methylquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, can determine optimized geometries, energy levels, and the distribution of electrons within a molecule, which collectively govern its chemical behavior. rsc.orgbohrium.com

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. rsc.orgmdpi.com This analysis is fundamental for understanding the stability and reactivity of quinoline-based compounds. bohrium.com While DFT is widely applied to various quinoline (B57606) derivatives to explore their physicochemical properties, specific peer-reviewed studies detailing a full DFT electronic structure analysis solely for 8-Fluoro-6-methylquinolin-3-ol are not prominently available in the searched literature. bohrium.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to indicate different regions. researchgate.net Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. mdpi.comresearchgate.net Green regions denote neutral potential. researchgate.net MEP maps are crucial for predicting how a molecule will interact with other molecules, including biological receptors, by highlighting sites of hydrogen bonding and other non-covalent interactions. researchgate.netuni-muenchen.de Although MEP analysis is a standard method for characterizing new compounds, published studies featuring MEP maps specifically for this compound could not be located in the provided search results.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgresearchgate.net A small HOMO-LUMO gap suggests high reactivity and polarizability, whereas a large gap indicates high stability. researchgate.net FMO analysis is frequently applied to quinoline derivatives to understand their reaction mechanisms and electronic spectra. rsc.orgimperial.ac.uk However, specific research detailing the FMO analysis and HOMO-LUMO gap for this compound is not available in the searched scientific literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques designed to model and predict the behavior of molecules and their interactions. These methods are particularly vital in drug discovery for predicting how a potential drug molecule (ligand) might bind to its biological target.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and stability of a ligand when bound to a protein target. nih.govnih.gov This technique allows researchers to observe the dynamic behavior of the ligand-protein complex, assess the stability of binding interactions, and calculate binding free energies. nih.gov While MD simulations are a powerful tool for validating docking results and understanding the dynamic nature of drug-target interactions for quinoline compounds, no specific MD simulation studies focused on this compound were found in the reviewed literature. bohrium.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The process involves placing the ligand in the binding site of the protein and calculating a binding score or energy, which estimates the binding affinity. nih.gov

While direct molecular docking studies on this compound were not found, research on its close structural analogs provides insight into the potential of this chemical scaffold. Specifically, derivatives of the related compound 8-fluoro-2-methylquinolin-3-ol (B2696201) have been synthesized and evaluated as potential antimycobacterial agents through docking studies against the ATP synthase enzyme, a known target for quinoline-based drugs. nih.govacs.org In these studies, the quinoline core serves as a crucial scaffold from which various side chains are elaborated to enhance binding affinity and biological activity. nih.govacs.org

One such study investigated a series of derivatives where the 3-hydroxy group of 8-fluoro-2-methylquinolin-3-ol was used as a point of attachment for a larger side chain containing oxetane (B1205548) and substituted benzyl (B1604629) groups. nih.govacs.org These derivatives were docked into the 3D crystal structure of ATP synthase (PDB ID: 4V1F). The results indicated that these compounds could bind effectively within the target site, showing binding energies superior to the reference drug, Bedaquiline. nih.gov

Table 1: Molecular Docking Results of 8-fluoro-2-methylquinolin-3-ol Derivatives against ATP Synthase (PDB ID: 4V1F) This table presents data for derivatives of a closely related compound, 8-fluoro-2-methylquinolin-3-ol, as specific docking data for this compound is not available.

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Derivative 9aATP Synthase-10.1ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9bATP Synthase-11.0ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9cATP Synthase-10.7ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9dATP Synthase-10.7ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9eATP Synthase-10.9ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9fATP Synthase-11.1ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9gATP Synthase-11.2ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9hATP Synthase-11.1ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Derivative 9iATP Synthase-10.5ILE C66, PHE C65, GLU C61, TYR A63, LEU C193 nih.gov
Bedaquiline (Reference)ATP Synthase-8.9PRO C211, LEU C208, ALA C193 nih.gov

These findings underscore the importance of the quinoline scaffold as a foundational element for designing potent enzyme inhibitors. The computational predictions from these docking studies help rationalize the observed biological activities and guide the synthesis of more effective antimycobacterial agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures.

A diligent search for QSAR studies involving this compound has yielded no specific results. Research in this area tends to focus on series of related quinoline analogs to build robust predictive models. For instance, QSAR studies have been successfully applied to other quinoline derivatives to predict their efficacy as antimalarial, antibacterial, or anticancer agents. nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological properties) for a set of compounds with known activities and then using statistical methods to develop a mathematical model.

However, without a dataset of biological activities for a series of compounds including this compound, the development of a specific QSAR model is not feasible. No published research has presented such a model or the underlying data for this compound.

Theoretical Insights into Reactivity and Selectivity

Theoretical chemistry provides powerful methods, such as Density Functional Theory (DFT), to gain insights into the reactivity and selectivity of molecules. These studies can predict sites of electrophilic or nucleophilic attack, determine reaction mechanisms, and explain regioselectivity.

No theoretical studies on the reactivity and selectivity of this compound have been reported in the reviewed literature. Computational analyses on other substituted quinolines have been performed to understand their chemical behavior. For example, DFT calculations are often used to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information helps in predicting how a molecule will interact with other reagents.

For this compound, a theoretical study would likely investigate how the electron-withdrawing fluorine atom at the 8-position and the electron-donating methyl group at the 6-position, in concert with the hydroxyl group at the 3-position, influence the electronic properties and reactivity of the quinoline ring system. Such an analysis would be valuable for predicting its behavior in chemical synthesis and its potential interactions with biological targets. Unfortunately, no such specific computational analysis for this compound has been published.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies

Antimicrobial Potential of 8-Fluoro-6-methylquinolin-3-ol Derivatives

Derivatives synthesized from the 8-fluoro-2-methylquinolin-3-ol (B2696201) core have demonstrated significant antimicrobial capabilities. nih.govresearchgate.net These compounds, featuring an oxetane (B1205548) ring linked to the quinoline (B57606) structure, have been systematically screened for their ability to inhibit the growth of various microbial pathogens. nih.gov

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org The screening was performed using the well diffusion method against Gram-negative strains Proteus mirabilis and Escherichia coli, and Gram-positive strains Bacillus subtilis and Staphylococcus albus. nih.gov

Several of these derivatives showed noteworthy activity. Six compounds (designated 9a, 9b, 9c, 9d, 9e, and 9h) displayed good antibacterial efficacy against P. mirabilis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μM. nih.govresearchgate.net Notably, compound 9f (8-fluoro-3-(3-fluoro-2-(3-((3-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline) exhibited activity against P. mirabilis comparable to the standard antibiotic, streptomycin, with an MIC of 15.62 μM. acs.org Furthermore, compound 9a (3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline) showed good activity against the Gram-positive bacterium B. subtilis with an MIC of 31.25 μM. nih.govresearchgate.net

Antibacterial Activity of 8-Fluoro-2-methylquinolin-3-ol Derivatives (MIC in μM)
CompoundSubstituent GroupP. mirabilisB. subtilisS. albusE. coli
9aUnsubstituted Benzyl (B1604629)31.25 acs.org31.25 acs.org>250 acs.org>250 acs.org
9b4-Bromobenzyl62.5 acs.org>250 acs.org62.5 acs.org>250 acs.org
9c4-Chlorobenzyl62.5 nih.gov>250 acs.org>250 acs.org>250 acs.org
9d4-Methylbenzyl62.5 nih.gov>250 acs.org>250 acs.org>250 acs.org
9f3-Cyanobenzyl15.62 acs.org>250 acs.org>250 acs.org>250 acs.org
Streptomycin (Standard)N/A14.22 acs.org7.11 acs.org14.22 acs.org7.11 acs.org

The same series of 8-fluoro-2-methylquinolin-3-ol derivatives was also tested for in vitro antifungal activity against the fungal pathogens Aspergillus niger and Candida albicans. nih.govacs.org A majority of the synthesized compounds demonstrated potent efficacy, particularly against A. niger. acs.org Eight of the nine tested compounds (9a, 9b, 9d, 9e, 9f, 9g, 9h, and 9i) showed good antifungal activity against this pathogen. nih.govresearchgate.net

Compound 9a was particularly effective, showing activity against A. niger comparable to the standard antifungal drug ravuconazole. acs.org Structure-activity relationship (SAR) analysis revealed that substitutions on the benzyloxy group significantly influenced the antifungal potency. acs.org For instance, the introduction of a 4-bromobenzyl group (compound 9b) or a 4-chlorobenzyl group (compound 9c) resulted in a twofold decrease in activity against A. niger compared to the unsubstituted compound 9a. nih.govacs.org

Antifungal Activity of 8-Fluoro-2-methylquinolin-3-ol Derivatives (MIC in μM)
CompoundSubstituent GroupA. nigerC. albicans
9aUnsubstituted Benzyl31.25 acs.org>250 acs.org
9b4-Bromobenzyl62.5 acs.org>250 acs.org
9d4-Methylbenzyl62.5 nih.gov>250 acs.org
9e2-Cyanobenzyl62.5 acs.org>250 acs.org
9f3-Cyanobenzyl31.25 acs.org>250 acs.org
Ravuconazole (Standard)N/A27.35 acs.org27.35 acs.org

The most significant antimicrobial activity of the 8-fluoro-2-methylquinolin-3-ol derivatives was observed against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.govresearchgate.net All nine synthesized oxetanyl-quinoline derivatives were screened using the Microplate Alamar Blue Assay (MABA). nih.govacs.org

The results were highly promising, with seven of the nine compounds (9b, 9c, 9d, 9f, 9g, 9h, and 9i) demonstrating excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM. nih.govresearchgate.net The remaining two derivatives also showed good activity. nih.govresearchgate.net The potency of these compounds suggests that the oxetanyl-quinoline scaffold could be instrumental in the development of new and effective lead compounds for treating mycobacterial infections. nih.govresearchgate.net All derivatives were also found to be non-toxic when evaluated against the Vero cell line. researchgate.net

Enzyme Inhibition and Receptor Modulation Studies

To understand the molecular basis of their biological activities, derivatives of 8-fluoro-quinolin-3-ol have been investigated for their ability to interact with specific molecular targets.

To elucidate the mechanism behind the potent antimycobacterial activity, in silico molecular docking studies were performed on the series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. nih.govacs.org The investigation targeted the ATP synthase enzyme (PDB ID: 4V1F), a crucial enzyme for energy production in M. tuberculosis. nih.govresearchgate.net The results showed that most of the synthesized compounds exhibited stable and significant binding to ATP synthase. nih.govresearchgate.net This finding confirms that the inhibition of ATP synthase is a plausible mode of action for their antimycobacterial effects, making them promising candidates for further development as ATP synthase inhibitors. nih.govresearchgate.net

The broader quinoline scaffold is known to interact with a variety of biological targets, suggesting additional therapeutic potential for its derivatives.

HIV Integrase: The quinoline core is a recognized pharmacophore in the development of inhibitors for HIV integrase, a key enzyme in the retroviral life cycle. irb.hrmdpi.com While not tested on the specific this compound, related quinolonyl diketo acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, targeting both the 3'-processing and strand transfer steps of the integration reaction. nih.gov One such derivative demonstrated significant antiviral efficacy in HIV-1 infected cells with low cytotoxicity. nih.gov This established activity for the quinoline class highlights a potential avenue for future investigation of 8-fluoro-quinolin-3-ol derivatives.

Cholinesterases: Certain quinoline derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net A study on quinoline thiosemicarbazones, which included an 8-methyl-quinoline moiety, identified potent dual inhibitors of both AChE and BChE. researchgate.net For instance, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most effective dual inhibitor in its series. researchgate.net These findings indicate that the quinoline skeleton can be effectively modified to target cholinesterases.

Mechanistic Investigations of Enzyme-Ligand Interactions

In silico molecular docking studies have been instrumental in elucidating the potential mechanisms of action for quinoline derivatives. Research on compounds derived from 8-fluoro-2-methylquinolin-3-ol has explored their interactions with key enzymes, such as ATP synthase, a critical target in anti-tubercular drug development. nih.govacs.org

These computational analyses predict how the quinoline ligand fits into the enzyme's binding pocket. For instance, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were docked against the 3D crystal structure of ATP synthase (PDB ID: 4V1F). nih.govacs.org The studies revealed that these compounds likely act as ATP synthase inhibitors, with calculated binding energies often superior to that of the established drug, Bedaquiline. nih.govacs.org The interactions primarily involve key amino acid residues within the protein's binding site, such as Pro C211, LeuC208, and Ala193. nih.govacs.org The stable and significant binding observed in these models suggests a plausible mode of action for the antimycobacterial activity of this quinoline series. nih.govresearchgate.net

Similarly, docking studies on other fluoroquinoline analogues against E. coli DNA gyrase B and human topoisomerase IIα have shown favorable binding affinities, indicating that enzyme inhibition is a common mechanistic pathway for this class of compounds. nih.gov

Table 1: Molecular Docking Results of 8-fluoro-2-methylquinoline (B1339794) Derivatives against ATP Synthase

Compound DerivativeBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Bedaquiline (Reference)-9.1Pro C211, LeuC208, Ala193 nih.gov
Derivative 9a-10.2Not specified acs.org
Derivative 9b-10.8Not specified acs.org
Derivative 9h-11.2Not specified acs.org

Cell-Based Biological Assays (In Vitro Studies)

Cytoprotective Activities and Cellular Responses

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of the title compound, is recognized for a range of biological effects, including cytoprotection. nih.gov Studies on 8-HQ derivatives have demonstrated their potential to protect cells from oxidative stress, a key factor in neurodegenerative diseases. nih.gov For example, a library of 8-HQ Betti products was evaluated for cytoprotective activity in glioblastoma cells, which served as a model for neuroprotection. nih.gov

Furthermore, cytotoxicity tests performed on derivatives of 8-fluoro-2-methylquinolin-3-ol against Vero cell lines indicated that many of these compounds exhibit low toxicity to mammalian cells at active concentrations, with cell survival rates well above 50%. nih.govacs.org Specifically, compounds designated 9a, 9b, and 9d showed cell survival rates exceeding 90% at a concentration of 12.5 μg/mL, suggesting a favorable profile for potential therapeutic development. nih.govacs.org This low cytotoxicity is a crucial aspect of their cellular response profile, highlighting a degree of selectivity towards microbial or cancer cells over healthy mammalian cells.

Investigations into Specific Biological Pathways (e.g., Aβ aggregation, ROS scavenging)

The quinoline scaffold is frequently investigated for its role in modulating biological pathways associated with neurodegenerative disorders and oxidative stress. A significant body of research focuses on 8-hydroxyquinoline derivatives for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides and to scavenge reactive oxygen species (ROS), both of which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net

The metal-chelating properties of the 8-hydroxyquinoline core are believed to be crucial for these activities. By sequestering metal ions like copper and zinc, these compounds can prevent the metal-driven generation of ROS and inhibit the metal-induced aggregation of Aβ peptides. nih.govresearchgate.net In vitro studies have confirmed that novel chelating agents based on the 8-HQ structure can effectively reverse the deposition of Aβ induced by copper and zinc ions. researchgate.net

Additionally, certain fluoroquinoline derivatives have demonstrated potent radical scavenging activity in DPPH assays, with IC50 values indicating significant antioxidant potential. nih.gov For instance, two specific fluoroquinoline compounds (designated 7 and 8 in the study) were identified as very potent radical scavengers, with IC50 values of 5.31 and 5.41 μg/mL, respectively. nih.gov This ROS scavenging capability is a key biological activity, contributing to the cytoprotective effects of this compound class. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Elucidation of Key Structural Features for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR analyses have provided clear insights into the features required for potency and selectivity.

In a series of 8-fluoro-2-methylquinoline derivatives tested for antimycobacterial activity, the nature and position of substituents on a benzyloxy group played a critical role. nih.govacs.org

Effect of Halogens: The substitution of a 4-bromobenzyloxy group (compound 9b) for an unsubstituted benzyloxy group (compound 9a) increased the antitubercular activity fourfold. nih.gov

Effect of Cyano Groups: A 4-cyanobenzyloxy substituent was found to be more potent than 2-cyano or 3-cyano groups. nih.govacs.org

Effect of Fluorine: The introduction of a 3,5-difluorobenzyloxy group (compound 9h) or a 6-fluoropyridin-3-yl-methoxy group (compound 9i) resulted in compounds that were threefold more potent than the reference drug isoniazid. nih.gov

In another study focusing on quinoline-based survivin inhibitors, substitutions on the phenyl C ring were found to be generally favorable. Introducing a fluoro group (compound 4a) increased activity in three of the four tested cancer cell lines compared to the unsubstituted parent compound. plos.org

Table 2: SAR of 8-fluoro-2-methylquinoline Derivatives against M. tuberculosis

CompoundKey Structural FeatureAntitubercular Activity (MIC in μM)Reference
9aUnsubstituted benzyloxy57.73 nih.gov
9b4-Bromobenzyloxy14.16 nih.gov
9h3,5-Difluorobenzyloxy3.49 nih.gov
9i6-Fluoropyridin-3-yl-methoxy3.53 nih.gov
Isoniazid (Reference)-11.44 nih.gov

Design Principles for Enhanced Pharmacological Profiles

Based on SAR studies, several design principles can be formulated to enhance the pharmacological profiles of quinoline-based compounds.

Halogenation is Key: The strategic placement of halogen atoms, particularly fluorine and bromine, on peripheral phenyl rings is a consistent strategy for enhancing biological potency. nih.govplos.org This is often attributed to the halogens' ability to alter electronic properties and improve membrane permeability.

Exploiting Specific Pockets: The potency of compounds can be significantly increased by adding substituents that fit into specific sub-pockets of the target enzyme. SAR studies suggest that substitutions at the 4-position of a benzyloxy moiety are particularly effective for antitubercular activity, indicating this position aligns well with the target's binding site. nih.govacs.org

The Quinoline Core is Essential: The integrity of the quinoline ring system, particularly the 8-hydroxyquinoline scaffold, is crucial for activities like metal chelation and subsequent inhibition of Aβ aggregation and ROS production. nih.govnih.gov Modifications that disrupt the chelating ability, such as shifting the nitrogen atom's position, lead to a loss of activity. nih.gov

These principles, derived from systematic studies of quinoline analogues, provide a rational basis for the future design of more potent and selective therapeutic agents based on the this compound scaffold.

Emerging Applications in Materials Science and Analytical Chemistry

Role in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

There is currently no available research data detailing the use of 8-Fluoro-6-methylquinolin-3-ol in the fabrication or enhancement of Organic Light-Emitting Diodes (OLEDs) or photovoltaic cells.

Luminescence Properties and Device Performance

Specific data on the luminescence properties of this compound, such as its emission spectra, quantum yield, and excited-state lifetime, are not present in existing literature. Consequently, there are no reports on its performance within an OLED device, including key metrics like external quantum efficiency, luminance, and operational stability.

Charge Transport Characteristics and Optoelectronic Properties

Information regarding the charge transport characteristics of this compound, including its electron and hole mobility, is not available. Similarly, its broader optoelectronic properties, which are crucial for assessing its suitability for photovoltaic applications, have not been documented in scientific publications.

Development of Chemosensors and Fluorescent Probes

While quinoline (B57606) scaffolds are foundational in the design of chemosensors, specific studies on the application of this compound for this purpose have not been published.

Metal Ion Sensing Capabilities and Selectivity

There are no available research findings that investigate the metal ion sensing capabilities of this compound. Data on its potential to selectively bind with specific metal ions, its binding constants, and the corresponding changes in its fluorescent or colorimetric properties are absent from the current body of scientific literature.

Biosensing Applications in Research

Due to the lack of fundamental studies on its sensing capabilities, there are no reports on the application of this compound in the field of biosensing.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing quinoline (B57606) derivatives is a key area of contemporary research. qeios.comtandfonline.comijpsjournal.com Traditional methods like the Skraup, Doebner-von Miller, and Friedlander syntheses often require harsh conditions and generate significant waste. researchgate.nettandfonline.com Future research on 8-fluoro-6-methylquinolin-3-ol will likely focus on "green chemistry" approaches to mitigate these issues. ijpsjournal.comresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.nettandfonline.com

Solvent-Free Reactions: Eliminating volatile organic solvents reduces environmental impact and simplifies purification. qeios.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. qeios.comresearchgate.net

Nanocatalysis: Nanoparticle-based catalysts can enhance reaction efficiency and be easily recovered and reused. acs.orgnih.gov

These sustainable methodologies not only address environmental concerns but also have the potential to make the production of this compound and its derivatives more cost-effective and efficient. ijpsjournal.com

Advanced Computational Studies for Rational Design and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. mdpi.comresearchgate.netresearchgate.net For this compound, advanced computational studies can provide deep insights into its structure-activity relationships (SAR). mdpi.com

Future computational research will likely involve:

Molecular Docking: To predict the binding affinity and orientation of this compound within the active sites of various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the structural features of quinolinol derivatives with their biological activities. fordham.edu

Density Functional Theory (DFT) Calculations: To understand the electronic properties and reactivity of the molecule, aiding in the design of new derivatives and predicting their behavior in different chemical environments. asianpubs.orgasianpubs.org

These computational approaches will accelerate the identification of potent and selective derivatives of this compound for therapeutic or material science applications, minimizing the need for extensive and costly experimental screening. mdpi.com

Broadening the Spectrum of Biological Targets and Mechanistic Understanding

While the broader class of quinolinols has been investigated for various biological activities, the specific targets and mechanisms of action for this compound remain largely unexplored. acs.orgnih.gov Future research should aim to elucidate its pharmacological profile and understand how its unique substitution pattern influences its biological effects.

Potential areas of investigation include:

Antimicrobial and Antiviral Activity: Quinolines are known to exhibit a broad range of antimicrobial and antiviral properties. nih.govacs.org Research could explore the efficacy of this compound against various pathogens.

Anticancer Properties: Many quinoline derivatives have shown promise as anticancer agents. researchgate.netacs.org Investigating the effect of this compound on cancer cell lines and its potential to modulate signaling pathways involved in cancer progression is a promising avenue.

Neuroprotective Effects: Some quinoline derivatives have demonstrated neuroprotective properties, making this an interesting area for future study. mdpi.com

Enzyme Inhibition: The quinolinol scaffold can interact with various enzymes. For instance, some 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of Dengue Virus NS3 Protease. indico.global

Understanding the specific molecular targets and the downstream effects of this compound will be crucial for its potential development as a therapeutic agent.

Integration into Multifunctional Material Systems and Nanotechnology

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science and nanotechnology. ossila.comscbt.com The fluorine substituent in this compound can enhance properties like thermal stability and electron-withdrawing character, making it suitable for various advanced materials.

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of efficient and stable OLEDs. ossila.com

Dye-Sensitized Solar Cells (DSSCs): The conjugated structure of quinolines makes them suitable for use as sensitizers in DSSCs. ossila.com

Corrosion Inhibitors: Quinolinium salts have been shown to be effective corrosion inhibitors. wikipedia.org

Nanoparticle Functionalization: this compound could be used to functionalize nanoparticles, creating hybrid materials with novel optical, electronic, or catalytic properties. researchgate.net

The integration of this compound into multifunctional material systems could lead to the development of innovative technologies with a wide range of applications.

Development of Novel Analytical Probes and Reagents

Quinoline-based compounds are widely used as fluorescent probes and analytical reagents due to their inherent spectroscopic properties. acs.orgnih.gov The specific substitutions on this compound could be leveraged to develop highly selective and sensitive analytical tools.

Potential applications in this area include:

Chiral Derivatizing Reagents: For the separation of enantiomers in chromatography, a critical process in the pharmaceutical industry. asianpubs.orgasianpubs.orgresearchgate.net

Bioimaging Agents: Fluorinated quinoline derivatives can be tailored for use as fluorescent probes to monitor cellular processes in vitro. ossila.com

The development of novel analytical probes and reagents based on this compound could have a significant impact on various fields, from environmental monitoring to biomedical research.

Q & A

Q. What are the common synthetic routes for 8-Fluoro-6-methylquinolin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline derivatives often involves Friedländer condensation, nucleophilic substitution, or cyclization reactions. For this compound, fluorination at the 8-position and methylation at the 6-position require precise control of reagents (e.g., fluorinating agents like Selectfluor) and temperature. Evidence from derivatives of 8-quinolinol suggests that substituent positioning (e.g., alkyl, hydroxy groups) significantly impacts reaction efficiency . For example, Ag₂O-mediated coupling in dry CH₂Cl₂ at room temperature has been used for similar quinoline glycosides, emphasizing inert conditions to prevent side reactions . Optimizing stoichiometry (e.g., 1:3 molar ratio of precursor to fluorinating agent) and using anhydrous solvents can improve yields above 70%.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.0–9.0 ppm) and fluorine coupling patterns (e.g., splitting due to ⁶J-F coupling). For example, 8-fluoroquinoline derivatives show distinct deshielding in the quinoline ring .
  • X-ray Crystallography : Resolve positional ambiguity of substituents (e.g., methyl vs. fluoro groups) using single-crystal analysis. Mean C–C bond lengths (0.002 Å precision) and R factors (<0.06) ensure structural accuracy .
  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax 397–409 nm) to assess protonation effects or π-π* transitions in acidic environments .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 1–14). Derivatives like 8-hydroxyquinoline show pH-dependent solubility due to phenolic -OH protonation .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Similar quinoline analogs degrade via hydrolysis of labile substituents (e.g., bromomethyl groups) if exposed to moisture . Use amber vials to avoid photodegradation, as UV-Vis data indicates sensitivity to light-induced isomerization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity in multi-step reactions?

Methodological Answer:

  • Stepwise Purification : Employ flash chromatography after each synthetic step (e.g., silica gel, ethyl acetate/hexane gradients) to remove intermediates like unreacted 8-fluoroquinoline precursors .
  • Catalytic Systems : Replace Ag₂O with Pd/C or CuI for cross-coupling steps, reducing metal contamination. For example, Cu-catalyzed Ullmann reactions achieve >85% yield in quinoline-amine couplings .
  • In-Line Analytics : Use HPLC-MS to monitor reaction progress and identify byproducts (e.g., dehalogenated or dimerized species) .

Q. What strategies are recommended for analyzing substituent effects on the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with bioactivity. For instance, nitro or ethynyl groups at the 3-position enhance antibacterial potency in quinoline analogs .
  • Crystallographic Data : Compare binding modes of methyl vs. fluoro substituents in protein-ligand complexes. X-ray structures of similar compounds reveal steric clashes or hydrogen-bonding interactions .
  • In Silico Screening : Perform molecular docking with substituent-varied libraries to predict affinity for targets like DNA gyrase or cytochrome P450 .

Q. How should contradictions in spectral data (e.g., NMR shifts, UV-Vis absorbance) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 100 K, which sharpens splitting patterns in fluoroquinolines .
  • pH-Dependent UV-Vis : Acidify solutions (e.g., TFA) to induce protonation shifts. For example, λmax hypsochromic shifts (409 → 397 nm) confirm protonation at the quinolinol -OH group .
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to distinguish fluorine coupling artifacts from true structural features .

Notes

  • All methodologies are derived from peer-reviewed studies on quinoline derivatives.
  • Advanced questions emphasize hypothesis-driven experimental design and data-driven troubleshooting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.